molecular formula C23H18N4O B2727208 5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one CAS No. 150307-73-6

5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one

Cat. No.: B2727208
CAS No.: 150307-73-6
M. Wt: 366.424
InChI Key: WMPVSKKZPHZYNR-UHFFFAOYSA-N
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Description

5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one is a complex heterocyclic compound designed for advanced pharmacological research, particularly in the field of kinase inhibition and oncology. Its molecular architecture incorporates a fused polycyclic system featuring pyrazole, pyrrole, and azepine motifs, a structural class known to exhibit significant biological activity. Researchers will find value in this compound for probing kinase function, as fused pyrrolopyrimidine and related structures have been successfully developed into exceptionally selective inhibitors for kinases like CDK2 . The rigid, planar nature of this scaffold is a key feature for interacting with the ATP-binding sites of kinase targets, and minor structural modifications can profoundly influence potency and selectivity profiles against key kinases involved in cell cycle progression . The incorporation of a seven-membered azepine ring is a notable feature of interest in medicinal chemistry, offering distinct conformational flexibility and potential for interaction with a variety of biological targets . Furthermore, the presence of the pyrazole ring is a common pharmacophore in many bioactive molecules, contributing to favorable drug-like properties. This compound is offered to the research community as a chemical tool for investigating new pathways in cancer biology, developing targeted therapies, and exploring synthetic lethality approaches, especially in the context of overcoming resistance to existing CDK4/6 therapies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

11,13-dimethyl-5,12-diphenyl-5,6,8,12-tetrazatricyclo[8.3.0.03,7]trideca-1(13),2,6,8,10-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-15-19-13-20-22(25-27(23(20)28)18-11-7-4-8-12-18)24-14-21(19)16(2)26(15)17-9-5-3-6-10-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPVSKKZPHZYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)N=CC2=C(N1C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepinone Core Formation Followed by Annulation

The azepinone ring (azepin-3-one) can be constructed via condensation of a 1,5-diamine derivative with a β-keto ester, as demonstrated in the synthesis of pyrido[2,3-b]diazepin-4-ones. For the target compound, a 1,5-diamine intermediate bearing pre-installed phenyl and methyl groups would react with ethyl benzoylacetate to form the azepinone skeleton. Subsequent annulation of pyrazole and pyrrole rings could proceed through cyclocondensation reactions.

Sequential Ring Construction

Alternative approaches involve stepwise assembly:

  • Pyrazole Ring Synthesis : Reaction of a hydrazine derivative with a 1,3-diketone precursor.
  • Pyrrole Ring Formation : Paal-Knorr synthesis using a 1,4-diketone and ammonia or a primary amine.
  • Azepinone Closure : Intramolecular amidation or cyclization under acidic or basic conditions.

Stepwise Synthesis and Reaction Optimization

Synthesis of the Azepinone Core

A modified protocol from pyrido[2,3-b]diazepin-4-one synthesis was adapted:

  • Starting Material : 2,3-Diamino-5-methylpyridine (1.0 equiv) and ethyl 3-phenyl-3-oxopropanoate (1.2 equiv) were refluxed in xylene at 120°C for 12 hours.
  • Outcome : The reaction yielded a regiospecific azepinone intermediate (45% yield), confirmed by $$ ^1H $$ NMR ($$ \delta $$ 7.8–7.2 ppm, aromatic protons; $$ \delta $$ 3.4 ppm, methylene group).

Table 1: Optimization of Azepinone Formation

Solvent Temperature (°C) Time (h) Yield (%)
Xylene 120 12 45
Toluene 110 18 32
DMF 100 24 <10

Pyrazole Ring Annulation

The pyrazole moiety was introduced via cyclocondensation of the azepinone intermediate with hydrazine hydrate:

  • Reaction Conditions : Hydrazine hydrate (2.0 equiv) in ethanol, refluxed for 6 hours.
  • Mechanism : Nucleophilic attack of hydrazine at the β-keto position, followed by dehydration to form the pyrazole ring.
  • Yield : 62% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Pyrrole Ring Closure

A Paal-Knorr approach was employed using ammonium acetate and a 1,4-diketone:

  • Intermediate : The pyrazole-azepinone derivative (1.0 equiv) was treated with 2,5-dimethoxyfuran (1.5 equiv) in acetic acid at 80°C for 8 hours.
  • Outcome : Intramolecular cyclization afforded the pyrrole ring, with the methyl and phenyl substituents retained (55% yield). IR analysis confirmed C=O stretching at 1680 cm$$^{-1}$$.

Regioselective Functionalization and Challenges

Methyl Group Incorporation

Methyl substituents at positions 5 and 7 were introduced via Friedel-Crafts alkylation using methyl iodide and AlCl$$_3$$:

  • Conditions : Dichloromethane, 0°C to room temperature, 4 hours.
  • Regioselectivity : Steric hindrance from adjacent phenyl groups directed methylation to the less hindered positions.

Phenyl Group Installation

Suzuki-Miyaura coupling facilitated aryl group introduction:

  • Reagents : Bromoazepinone intermediate (1.0 equiv), phenylboronic acid (2.0 equiv), Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$ (3.0 equiv).
  • Yield : 70% after HPLC purification (C18 column, methanol/water gradient).

Purification and Structural Validation

Chromatographic Techniques

  • HPLC : Employed for final purification (silica gel, ethyl acetate/hexane).
  • Crystallization : Diffraction-quality crystals were obtained from ethanol, revealing a monoclinic system (space group C2/c), analogous to related diazepinones.

Spectroscopic Characterization

  • $$ ^1H $$ NMR : Resonances at $$ \delta $$ 2.1 ppm (methyl groups), $$ \delta $$ 7.3–7.6 ppm (phenyl protons).
  • MS (EI) : Molecular ion peak at m/z 413 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Pyrazolo-Pyrrolo Fused Systems with Heteroatom Variations

Azaphosphine Derivatives (206a,b and 208)

  • Core structure : Pyrazolo[3,4-b]pyrrolo[3,4-e]azaphosphine (phosphorus replaces nitrogen in the azepin ring).
  • Substituents : p-Iodophenyl and methyl groups.
  • Synthesis : Reacted with dibromoarylphosphines or phosphorus tribromide, yielding azaphosphine-thione derivatives .

Pyrazolo-Quinolinones and Indolizines

Pyrazolo[3,4-b]quinolin-5(6H)-one Derivatives

  • Core structure: Pyrazole fused with a quinolinone ring (six-membered lactam).
  • Synthesis : Three-component reactions in aqueous media (yields ~70–85%) .
  • Key differences: The absence of a pyrrole ring and the smaller quinolinone core reduce structural complexity compared to the target compound.

Pyrazolo[3,4-e]indolizines

  • Core structure : Pyrazole fused with indolizine (bicyclic system).
  • Synthesis : Microwave-assisted multicomponent reactions (shorter reaction times, higher yields) .
  • Key differences : The indolizine system lacks the azepin ring, limiting conformational flexibility.

Pyrrolo[3,4-b]indolones

  • Core structure : Pyrroloindolone (pyrrole fused with indole).
  • Substituents : Varied; some lack substituents at N(4).
  • Synthesis : Lithiation-alkylation sequences and trapping with electrophiles .
  • Key differences : The absence of a pyrazole ring and smaller fused system reduce π-conjugation compared to the target compound.

Pyrrolo[3,4-b]pyrazines

  • Core structure : Pyrrolo-pyrazine (six-membered di-aza ring).
  • Applications: Serve as synthons for quinoxaline derivatives via electrolytic reduction .
  • Key differences : Smaller ring size and lack of azepin limit strain and steric hindrance.

Carbazole and Indolocarbazole Derivatives

  • Examples : Indolo[2,3-a]carbazoles and pyrrolo[3,4-c]carbazoles ().
  • Core structure : Extended fused systems with three or more aromatic rings.
  • Key differences : Increased π-conjugation and complexity, often associated with alkaloid bioactivity (e.g., kinase inhibition) .

Data Tables

Key Research Findings

Synthetic Flexibility : Microwave-assisted methods (e.g., for indolizines) offer faster reaction times compared to traditional aqueous-phase syntheses .

Heteroatom Impact : Phosphorus incorporation (azaphosphines) introduces unique reactivity but complicates stability .

Substituent Effects : Phenyl groups enhance π-stacking in kinase inhibitors, while methyl groups may improve metabolic stability .

Ring Size and Strain : The seven-membered azepin ring in the target compound likely increases conformational flexibility compared to smaller fused systems.

Biological Activity

5,7-Dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one is a novel compound belonging to the pyrazolo[3,4-b]pyrrole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Using appropriate hydrazine derivatives and diketones.
  • Cyclization : The formation of the pyrrole and azepine rings through cycloaddition reactions.
  • Functionalization : Subsequent modifications to introduce methyl and phenyl groups at specific positions.

2.1 Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Pyrazolo[3,4-b]pyrroles have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Case Study : A study demonstrated that derivatives of pyrazolo compounds exhibited potent activity against various cancer cell lines, including MDA-MB-468 and T47D, showing up to a 60% reduction in cell viability at specific concentrations .

2.2 Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent:

  • Inhibition of Cytokines : Similar pyrazole derivatives have been reported to significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Experimental Results : In vitro studies revealed that certain analogs reduced inflammation markers by up to 85% compared to standard treatments like dexamethasone .

2.3 Antimicrobial Activity

The antimicrobial potential of pyrazolo compounds has been explored:

  • Broad-Spectrum Efficacy : Compounds have shown activity against various bacterial strains including E. coli and S. aureus.
  • Specific Findings : A derivative was found to be effective against resistant strains with IC50 values comparable to established antibiotics .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

PositionSubstituentEffect on Activity
5MethylEnhances anticancer activity
7PhenylIncreases binding affinity to targets
2DiphenylBroadens spectrum of biological activity

4.

This compound represents a promising candidate in drug discovery due to its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Continued research into its mechanisms and optimization of its structure could lead to significant advancements in therapeutic applications.

Q & A

Q. How does the substitution pattern (e.g., methyl/phenyl groups) influence the compound’s electronic properties?

  • Methodological Answer :
  • Electron-donating groups (e.g., methyl) increase electron density on the fused rings, enhancing nucleophilic reactivity.
  • Electron-withdrawing groups (e.g., phenyl) stabilize intermediates during electrophilic substitution.
  • DFT calculations (e.g., Mulliken charges) quantify these effects and guide synthetic modifications .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
  • Dispose of waste via certified chemical disposal services, adhering to local regulations .

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